PHA 568487, also known as PHA-568487 fumarate, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR) [, , , , , , , , , , ]. This classification means that PHA 568487 binds to and activates the α7nAChR, a type of receptor found in the central and peripheral nervous system [, , , , , , , , , , ]. In scientific research, PHA 568487 is used to investigate the role of the α7nAChR in various biological processes, particularly those related to inflammation and neuroprotection [, , , , , , , , , , ].
PHA 568487 exerts its effects by selectively binding to and activating the α7nAChR [, , , , , , , , , , ]. This activation triggers a cascade of intracellular signaling events that modulate inflammatory responses and potentially offer neuroprotection [, , , , , , , , , , ]. For example, PHA 568487 has been shown to reduce the expression of pro-inflammatory cytokines, decrease oxidative stress, and improve blood-brain barrier integrity in preclinical models of stroke and other conditions [, , , , , , , , , , ].
Stroke: Studies have investigated the potential of PHA 568487 to reduce brain injury and improve functional outcomes after ischemic stroke in rodents. These studies have shown that PHA 568487 can decrease infarct size, reduce inflammation, improve blood-brain barrier integrity, and enhance neurogenesis, leading to better behavioral outcomes [, , , , , ].
Bone Fracture and Stroke: Research has examined the effects of PHA 568487 in models of combined stroke and bone fracture, a clinically relevant scenario. These studies demonstrate that PHA 568487 can attenuate the exacerbated brain injury and cognitive dysfunction observed in this setting [, , , ].
Neonatal Brain Injury: While some evidence suggests that PHA 568487 can dampen acute inflammatory responses in the brains of male pups after hypoxic-ischemic injury, it did not significantly improve overall injury outcomes in these studies [].
Coronary Artery Disease: In vitro studies using human peripheral blood mononuclear cells (PBMCs) from patients with coronary artery disease (CAD) have shown that PHA 568487 can reduce the production of inflammatory cytokines, suggesting a potential role in modulating inflammation in CAD [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6